4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester
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Overview
Description
4-(5-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the benzoic acid methyl ester moiety: This can be done through esterification reactions using benzoic acid derivatives and methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The imidazo[1,2-a]pyridine core is known to bind to specific sites on proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced biological activity and stability.
Uniqueness
4-(5-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is unique due to the combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H11F3N2O2 |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
methyl 4-[5-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)11-7-5-10(6-8-11)12-9-21-13(16(17,18)19)3-2-4-14(21)20-12/h2-9H,1H3 |
InChI Key |
ARCQSMZJHBTUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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